molecular formula C12H13Cl3N4O3S B123769 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate CAS No. 144425-86-5

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate

Cat. No. B123769
M. Wt: 399.7 g/mol
InChI Key: NVKJAOGJEDODFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate is a chemical compound with the CAS Number: 144425-86-5 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied using X-ray crystallography . The compound occurs in two crystalline forms, each with distinct molecular conformations . The ring linkage torsion angle differs by 23.5 degrees between the two forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate include a molecular weight of 399.68100 . Its boiling point is 506.6ºC at 760mmHg . The compound’s molecular formula is C12H13Cl3N4O3S .

Scientific Research Applications

Subheading Neuroprotection Against Excitotoxic Lesions

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied for its neuroprotective effects. Research indicates that it can protect against striatal and hippocampal lesions induced by kainic acid in rats, particularly showing effectiveness against lesions in the hippocampus and striatum. However, it does not significantly affect lesions induced by NMDA or S-AMPA in these brain regions (Moncada, Arvin, & Meldrum, 1994).

Glutamate Release Inhibition

Subheading Inhibition of Glutamate Release and Ischemic Protection

The compound has been shown to decrease glutamate release from brain slices and may offer protection against ischemic damage. Its structural features are similar to those of the triazine derivative lamotrigine, which also decreases glutamate release and shows anticonvulsant properties (Meldrum et al., 1992).

Crystal Structures and Interaction Studies

Subheading Analysis of Crystal Structures and Interactions

Studies have explored the crystal structures of various derivatives of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate. These include investigations of its interactions with different compounds and how these interactions influence its structural properties. Such studies are crucial for understanding the molecular basis of its pharmacological effects (Balasubramani, Muthiah, & Lynch, 2007).

Anticonvulsant Effects

Subheading Anticonvulsant Properties in Epilepsy Models

In addition to neuroprotection, the compound has demonstrated anticonvulsant effects in epilepsy models. Specifically, its ability to elevate seizure thresholds in rat amygdala-kindling models of epilepsy has been observed, making it a potential candidate for the treatment of epilepsy (Morimoto et al., 1997).

Safety And Hazards

The safety and hazards associated with 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate are not explicitly mentioned in the search results. For detailed safety information, one should refer to the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKJAOGJEDODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162705
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate

CAS RN

144425-86-5
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Reactant of Route 2
Reactant of Route 2
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Reactant of Route 3
Reactant of Route 3
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Reactant of Route 4
Reactant of Route 4
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Reactant of Route 5
Reactant of Route 5
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Reactant of Route 6
Reactant of Route 6
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate

Citations

For This Compound
3
Citations
HS Lustig, KL von Brauchitsch, J Chan… - Neuroscience …, 1992 - Elsevier
Excessive release of glutamate has been implicated in the pathogenesis of excitotoxic neurologic disorders, such as stroke. BW 1003C87, an inhibitor of glutamate release and a …
Number of citations: 24 www.sciencedirect.com
CW Yang - 1995 - search.proquest.com
Hypoxia/ischemia increases cellular inositol trisphosphate (IP $\sb3) $ levels and thereby mobilizes intracellular Ca $\sp {2+} $. Cyanide which produces histotoxic hypoxia also …
Number of citations: 2 search.proquest.com
AFT Arnsten, DH Smith - Cognitive neurorehabilitation, 1999 - books.google.com
The ongoing epidemic of traumatic brain injury has only recently been recognized to be a potentially treatable disease process. This new awareness has led to multiple efforts aimed at …
Number of citations: 3 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.